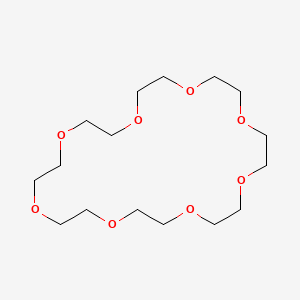

1,4,7,10,13,16,19,22-Octaoxacyclotetracosane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4,7,10,13,16,19,22-octaoxacyclotetracosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O8/c1-2-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-3-17-1/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYBONWLWSMGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCOCCOCCOCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33089-37-1 | |

| Record name | 24-Crown-8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33089-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10,13,16,19,22-octaoxacyclotetracosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,4,7,10,13,16,19,22-Octaoxacyclotetracosane (24-Crown-8): A Comprehensive Technical Guide

This guide provides an in-depth technical overview of the synthesis, purification, and characterization of 1,4,7,10,13,16,19,22-octaoxacyclotetracosane, commonly known as 24-crown-8. Intended for researchers, scientists, and professionals in drug development, this document elucidates the critical aspects of its preparation, focusing on the widely employed Williamson ether synthesis and the pivotal role of the template effect in achieving viable yields.

Introduction: The Significance of 24-Crown-8

Crown ethers, a class of macrocyclic polyethers, have garnered significant attention in supramolecular chemistry and various industrial applications due to their remarkable ability to selectively bind cations.[1] The nomenclature "24-crown-8" denotes a 24-membered ring containing eight oxygen atoms.[1] This specific crown ether has a cavity size that makes it particularly adept at complexing with larger alkali metal cations, most notably cesium (Cs⁺).[2][3] This selective binding capability underpins its utility in critical applications such as the separation of radioactive cesium isotopes from nuclear waste, acting as a phase-transfer catalyst in organic synthesis, and in the construction of complex molecular architectures like rotaxanes.[2][4][5]

Synthetic Strategy: The Williamson Ether Synthesis and the Template Effect

The synthesis of crown ethers is most commonly achieved through the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[6][7] This Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. In the context of macrocyclization, this reaction is adapted to form a cyclic polyether from a diol and a dihalide (or a ditosylate).

A significant challenge in the synthesis of macrocycles is the propensity for intermolecular polymerization to dominate over the desired intramolecular cyclization, leading to low yields of the target crown ether. To overcome this, the "template effect" is a crucial strategy. This effect relies on the presence of a metal cation that fits snugly within the cavity of the forming crown ether. The cation acts as a template, organizing the acyclic precursor molecules into a conformation that favors cyclization.[8] For the synthesis of 24-crown-8, a cation with a suitable ionic radius, such as potassium (K⁺), can be employed to enhance the yield of the desired macrocycle.

Experimental Protocol: An Improved Synthesis of 24-Crown-8

The following protocol is an optimized procedure adapted from established methods, notably the work of Talanov and Bartsch, which offers improved yields and a streamlined purification process.[8]

Materials and Reagents

-

Tetraethylene glycol

-

Tetraethylene glycol dichloride

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

Acetonitrile

-

Dichloromethane

-

Deionized water

Reaction Procedure

The synthesis is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the reaction of sodium hydride with atmospheric moisture.

-

Preparation of the Sodium Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, a suspension of sodium hydride in anhydrous THF is prepared.

-

Addition of Tetraethylene Glycol: A solution of tetraethylene glycol in anhydrous THF is added dropwise to the sodium hydride suspension at room temperature. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the disodium salt of tetraethylene glycol.

-

Cyclization: A solution of tetraethylene glycol dichloride in anhydrous THF is then added dropwise to the reaction mixture over several hours. The reaction is maintained at room temperature and stirred for an extended period (typically 24-48 hours) to promote cyclization.[8]

-

Workup: After the reaction is complete, the mixture is cooled, and excess sodium hydride is carefully quenched by the slow addition of water. The THF is removed under reduced pressure. The resulting residue is dissolved in dichloromethane and washed several times with deionized water to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 24-crown-8 as an oil.

Diagram of the Synthetic Workflow:

Caption: Experimental workflow for the synthesis and purification of 24-crown-8.

Purification via Acetonitrile Complexation

A highly effective method for purifying 24-crown-8 involves the formation of a crystalline complex with acetonitrile.[8]

-

The crude 24-crown-8 oil is dissolved in a minimal amount of hot acetonitrile.

-

The solution is allowed to cool to room temperature and then placed in a freezer (-20 °C) to induce crystallization of the 24-crown-8-acetonitrile complex.

-

The resulting white, crystalline solid is collected by vacuum filtration and washed with cold acetonitrile.

-

The purified complex is then heated under vacuum to remove the acetonitrile, yielding pure 24-crown-8 as a colorless liquid. This method is often superior to column chromatography, which can be cumbersome and may lead to lower yields.[8]

Characterization

The identity and purity of the synthesized 24-crown-8 can be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | A sharp singlet around δ 3.68 ppm for the -OCH₂CH₂O- protons. |

| ¹³C NMR (CDCl₃) | A single peak around δ 70.8 ppm for the equivalent carbons. |

| Mass Spectrometry | The expected molecular ion peak corresponding to C₁₆H₃₂O₈. |

Note: Chemical shifts are approximate and can vary slightly based on the solvent and instrument used.

Key Applications and Field-Proven Insights

The unique properties of 24-crown-8 have led to its application in several specialized areas:

-

Selective Separation of Cesium: The cavity of 24-crown-8 is well-suited for the complexation of cesium ions. This property is exploited in solvent extraction processes for the selective removal of radioactive ¹³⁷Cs from nuclear waste streams.[2][3] Dibenzo-24-crown-8, a derivative, has also been extensively studied for this purpose.[2]

-

Phase-Transfer Catalysis: 24-crown-8 can act as a phase-transfer catalyst by encapsulating a cation and transporting it from an aqueous phase to an organic phase, thereby facilitating reactions between water-soluble and organic-soluble reactants.[1][4] This is particularly useful in reactions involving inorganic salts in nonpolar organic solvents.

-

Supramolecular Chemistry: The ability of 24-crown-8 to form stable complexes with various guest molecules makes it a valuable building block in the construction of mechanically interlocked molecules such as rotaxanes and catenanes.[5]

Reaction Mechanism: Williamson Ether Synthesis of 24-Crown-8

Caption: Simplified mechanism of the template-assisted Williamson ether synthesis of 24-crown-8.

Conclusion

The synthesis of this compound, while conceptually straightforward via the Williamson ether synthesis, requires careful control of reaction conditions and an effective purification strategy to achieve high yields and purity. The use of a template cation is paramount in directing the reaction towards cyclization. The purification method involving acetonitrile complexation offers a significant advantage over traditional chromatographic techniques. The unique cation-binding properties of 24-crown-8 continue to make it a valuable tool in fields ranging from environmental remediation to the development of advanced materials.

References

- Wen, M., Qi, H., Zhao, W., et al. (2008). Phase transfer catalysis: Synthesis of monodispersed FePt nanoparticles and its electrocatalytic activity. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 312(1), 73-78.

- Solvent extraction separation of cesium with dibenzo-24-crown-8 from picrate solution. Journal of Radioanalytical and Nuclear Chemistry, 152(2), 487-496.

- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.

- Talanov, V. S., & Bartsch, R. A. (1999). Improved Preparation of 24-Crown-8.

- Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties. Polymers, 10(10), 1124.

- Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties. MDPI.

- 133Cs NMR Study of Cs+ Ion Complexes with Dibenzo-24-crown-8, Dicyclohexano-24-crown-8 and Dibenzo-30-crown-10 in Binary Acetonitrile-Nitromethane Mixtures.

- Supporting Inform

- Williamson Ether Synthesis. Cambridge University Press.

- Improved Preparation of 24-Crown-8: Synthetic Communic

- Williamson Ether Synthesis. Edubirdie.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- 1H and 13C NMR Data for Compounds 4-7 (500 MHz for 1H and 125 MHz for 13C).

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl

- This compound. Fluorochem.

- The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chrom

- Crown ether-cation decomplexation mechanics. Sodium-23 NMR studies of the sodium cation complexes with dibenzo-24-crown-8 and dibenzo-18-crown-6 in nitromethane and acetonitrile. Journal of the American Chemical Society.

- Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer C

- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme.

- 1,4,7,10,13,16,19,22-Octathiacyclotetracosane - Optional[13C NMR] - Spectrum. SpectraBase.

- (PDF) Crown-Ether Coordination Compounds of Europium and 24-Crown-8.

-

Synthesis of triazolium-based mono- and tris-branched[4]rotaxanes using a molecular transporter of dibenzo-24-crown-8. National Institutes of Health.

- Monosulfonated dibenzo-24-crown-8 and its properties.

-

Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance. OSTI.GOV. 25.[1]rotaxanes composed of two dibenzo-24-crown-8 ether wheels and an azamacrocyclic complex. Dalton Transactions.

Sources

- 1. crdeepjournal.org [crdeepjournal.org]

- 2. Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of triazolium-based mono- and tris-branched [1]rotaxanes using a molecular transporter of dibenzo-24-crown-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 24-Crown-8 Ether

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Macrocyclic Challenge

Crown ethers, a class of macrocyclic polyethers, represent a cornerstone of supramolecular chemistry. Their defining feature—a central cavity lined with electron-rich oxygen atoms—allows them to selectively bind specific cations, mimicking the function of ionophores in biological systems.[1] Among these, 24-crown-8 (1,4,7,10,13,16,19,22-octaoxacyclotetracosane) presents a unique scientific opportunity. Its large cavity size (4.5–5.0 Å) is particularly suited for complexing larger alkali metal ions such as cesium (Cs⁺), a property of significant interest in fields ranging from environmental remediation to the development of novel therapeutic delivery systems.[2][3]

However, the synthesis of large-ring crown ethers like 24-crown-8 has historically been problematic, often plagued by low yields due to competing polymerization reactions and purification difficulties.[4] This guide moves beyond a simple recitation of steps to provide a field-proven, high-yield methodology grounded in the principles of organic synthesis. We will explore the causality behind the experimental design, from reaction conditions to a novel purification strategy, and detail the analytical techniques required to validate the final product with absolute certainty.

Part 1: The Synthetic Pathway - A Modern Approach to a Classic Macrocycle

The construction of the 24-crown-8 macrocycle is fundamentally an application of the Williamson ether synthesis . This classic Sɴ2 reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide or tosylate.[5][6][7] In the context of macrocyclization, this principle is elegantly applied intramolecularly or, more commonly, in a [1+1] condensation of two complementary precursor molecules.

The primary challenge is to favor the desired ring-closing reaction over intermolecular polymerization. The protocol detailed here, adapted from an improved method by Talanov and Bartsch, addresses this by controlling reaction conditions and employing an innovative purification technique that significantly enhances the final yield.[4]

The Core Reaction: Causality and Control

The synthesis involves the reaction between tetraethylene glycol (TEG) and tetraethylene glycol ditosylate (TEGDT) in the presence of a strong base, sodium hydride (NaH).

-

The Nucleophile: Sodium hydride, a non-nucleophilic strong base, deprotonates the terminal hydroxyl groups of TEG. This creates a highly reactive di-alkoxide intermediate, which serves as the potent nucleophile required for the subsequent Sɴ2 reaction.[5][8]

-

The Electrophile: TEGDT provides the electrophilic sites. The tosylate groups are excellent leaving groups, far superior to halides in this context, facilitating an efficient Sɴ2 displacement by the alkoxide.[7]

-

Controlling Cyclization vs. Polymerization: Early synthetic attempts often used elevated temperatures, which inadvertently increased the rate of undesirable intermolecular reactions, leading to long-chain polymers and low yields of the crown ether.[4] This improved protocol mandates room temperature cyclization . At lower temperatures, the intramolecular cyclization is kinetically favored, significantly reducing the formation of the 48-crown-16 dimer and other polymeric byproducts.[4]

Experimental Protocol: High-Yield Synthesis

This protocol is designed as a self-validating system, where careful execution directly leads to a high-purity product.

Materials:

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Tetraethylene Glycol (TEG)

-

Tetraethylene Glycol Ditosylate (TEGDT)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Acetonitrile

-

Hexanes, Dichloromethane, Water, Celite

Procedure:

-

Preparation of the Base: In a three-necked flask under a nitrogen atmosphere, wash sodium hydride (1.86 g, 77.5 mmol) with dry hexanes to remove the protective mineral oil. Suspend the washed NaH in 100 mL of dry THF.

-

Slow Addition of Reactants: Prepare a solution of TEG (4.66 g, 24.0 mmol) and TEGDT (12.05 g, 24.0 mmol) in 380 mL of dry THF. Using a syringe pump, add this solution to the stirred NaH suspension at a slow, constant rate of 20 mL/h. Maintain the reaction at room temperature (22-24 °C).

-

Expert Insight: The slow addition maintains high-dilution conditions at the microscopic level, further favoring the desired intramolecular cyclization over intermolecular polymerization.

-

-

Reaction Quenching and Workup: After the addition is complete, stir the mixture for an additional 90 minutes. Carefully quench the reaction by the dropwise addition of 1 mL of water to destroy any unreacted NaH.

-

Initial Filtration: Add 5 g of Celite to the mixture and filter. Wash the collected solids thoroughly with dichloromethane. Combine the filtrate and washings.

-

Crude Product Isolation: Evaporate the combined organic solutions in vacuo. Extract the resulting residue with two 150 mL portions of hot hexanes. Evaporate the combined hexane extracts to yield the crude product as a liquid.[4]

-

Purification via Acetonitrile Complexation: a. Dissolve the crude liquid in dry acetonitrile. b. Filter the solution and concentrate it in vacuo to a final volume of approximately 15 mL. c. Place the concentrated solution in a freezer at -20 °C for at least 4 hours. d. The 24-crown-8/acetonitrile complex will precipitate as white crystals. Quickly filter the cold crystals and wash with a small amount of cold acetonitrile.

-

Trustworthiness Check: The formation of a crystalline precipitate at this stage is a strong indicator that the synthesis was successful. This step selectively isolates the crown ether from non-complexing impurities.[4]

-

-

Final Product Recovery: Dry the collected crystals under high vacuum at 40-50 °C. This process decomposes the complex, driving off the acetonitrile and leaving behind pure 24-crown-8 ether as a colorless liquid. This method can achieve yields of up to 39%.[4]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 24-crown-8 ether.

Part 2: Product Validation - Comprehensive Characterization

Following synthesis and purification, a rigorous analytical workflow is mandatory to confirm the chemical identity and purity of the 24-crown-8 ether.

Spectroscopic and Physical Analysis

The high degree of symmetry in the 24-crown-8 molecule leads to remarkably simple and diagnostic spectroscopic signatures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the molecule's symmetry, all 32 methylene protons (-O-CH₂-CH₂-O-) are chemically and magnetically equivalent. This results in a single, sharp singlet in the proton NMR spectrum. The simplicity of this spectrum is a powerful confirmation of the successful macrocyclization and high purity.[4]

-

¹³C NMR: Similarly, all 16 carbon atoms in the macrocyclic ring are equivalent, giving rise to a single resonance in the carbon NMR spectrum.[4]

-

-

Mass Spectrometry (MS): Mass spectrometry serves to confirm the molecular weight of the final product. For 24-crown-8 (C₁₆H₃₂O₈), the expected monoisotopic mass is 352.2148 g/mol . In practice, using techniques like electrospray ionization (ESI), the spectrum will often be dominated by adducts with alkali metal cations present in trace amounts, such as [M+Na]⁺ or [M+K]⁺. The observation of these adducts is characteristic behavior for a crown ether and provides further structural validation.

-

Infrared (IR) Spectroscopy: The IR spectrum is primarily used to confirm the presence of the key functional group. For 24-crown-8, a strong, characteristic C-O-C ether stretching band will be prominent.[4]

Summary of Characterization Data

The following table summarizes the expected analytical data for pure 24-crown-8 ether.

| Parameter | Expected Result | Rationale & Significance |

| Molecular Formula | C₁₆H₃₂O₈ | Defines the elemental composition of the macrocycle. |

| Molecular Weight | 352.42 g/mol | Confirms the correct [1+1] cyclization product was formed.[9] |

| Appearance | Colorless liquid or low-melting solid | Physical state at standard temperature and pressure.[4] |

| ¹H NMR (CDCl₃) | δ ≈ 3.68 ppm (singlet, 32H) | A single peak confirms the high symmetry of the 24-membered ring.[4] |

| ¹³C NMR (CDCl₃) | δ ≈ 70.71 ppm (singlet) | A single peak confirms all 16 carbons are chemically equivalent.[4] |

| IR Spectroscopy | ~1115 cm⁻¹ (strong C-O stretch) | Confirms the presence of the defining ether linkages.[4] |

Part 3: Applications and Outlook

The ability to reliably synthesize high-purity 24-crown-8 ether opens numerous avenues for advanced research and development.

-

Ion-Selective Sensors: The specific affinity of 24-crown-8 for cations like Cs⁺ and K⁺ makes it a valuable ionophore for the development of highly selective potentiometric sensors and analytical reagents.[2]

-

Drug Delivery and Formulation: As a phase-transfer catalyst, 24-crown-8 can facilitate reactions between reagents in immiscible phases, a technique valuable in the synthesis of complex pharmaceutical intermediates.[1] Its ability to encapsulate cationic drug molecules could also be explored for novel drug solubilization and delivery platforms.

-

Supramolecular Chemistry: 24-crown-8 serves as a fundamental building block for constructing more intricate molecular architectures, such as rotaxanes and catenanes, which are at the forefront of molecular machine development.[10][11]

This guide provides a robust and validated framework for the synthesis and characterization of 24-crown-8 ether. By understanding the chemical principles behind each step, researchers can confidently produce this valuable macrocycle for a wide array of scientific applications.

References

-

Talanov, V. S., & Bartsch, R. A. (1999). Improved Preparation of 24-Crown-8. Synthetic Communications, 29(20), 3555-3560. [Link]

-

Uto, T., et al. (2018). Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties. Polymers, 10(10), 1103. [Link]

-

Uto, T., et al. (2018). Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties. MDPI. [Link]

-

Khan Academy. (2012). Williamson ether synthesis. YouTube. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]

-

Isildak, Ö. (2021). The use of crown ethers as sensor material in potentiometry technique. ACG Publications. [Link]

-

Kim, J. S., et al. (2001). Synthesis of diazahexathia-24-crown-8 derivatives and structures of Ag+ complexes. Dalton Transactions. [Link]

-

Müller, F., et al. (2024). Crown-Ether Coordination Compounds of Europium and 24-Crown-8. Inorganic Chemistry. [Link]

-

Ito, R., et al. (2024). Intra-host π–π interactions in crown ether complexes revealed by cryogenic ion mobility-mass spectrometry. Physical Chemistry Chemical Physics. [Link]

-

Singh, A., & Singh, P. (2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]

-

Woźny, M., et al. (2018).[3]rotaxanes composed of two dibenzo-24-crown-8 ether wheels and an azamacrocyclic complex. Dalton Transactions, 47(39), 13866-13870. [Link]

-

ResearchGate. (n.d.). Structure of dibenzo-24-crown-8-ether. ResearchGate. [Link]

-

Ohshimo, K., et al. (2023). Conformation of Gas-Phase Crown Ether Complexes with Alkaline-Earth and Transition Metal Ions Studied by Cryogenic Ion Mobility–Mass Spectrometry. The Journal of Physical Chemistry A. [Link]

-

ResearchGate. (n.d.). Structure of (a) dibenzo-24-crown-8 ether and (b) dibenzo-24-crown-8 complex with ammonium salt. ResearchGate. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

ResearchGate. (2024). (PDF) Crown-Ether Coordination Compounds of Europium and 24-Crown-8. ResearchGate. [Link]

-

NIST. (n.d.). Dibenzo-24-crown-8. NIST WebBook. [Link]

-

PubChem. (n.d.). Dibenzo-24-crown-8. PubChem. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. m.youtube.com [m.youtube.com]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. scbt.com [scbt.com]

- 10. 二苯并-24-冠醚-8 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. [3]rotaxanes composed of two dibenzo-24-crown-8 ether wheels and an azamacrocyclic complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Crown Jewel of Cation Coordination: A Technical Guide to 24-Crown-8

Introduction

1,4,7,10,13,16,19,22-octaoxacyclotetracosane, more commonly known as 24-crown-8, is a macrocyclic polyether that has garnered significant interest within the scientific community. Its unique three-dimensional structure, characterized by a large, flexible cavity lined with eight oxygen atoms, bestows upon it the remarkable ability to selectively bind with specific cations, a principle that underpins its diverse applications. This technical guide provides an in-depth exploration of 24-crown-8, from its fundamental properties and synthesis to its sophisticated applications in research and development, particularly in the realms of ion separation, phase-transfer catalysis, and the construction of complex molecular architectures.

Physicochemical Properties: A Foundation for Application

The utility of 24-crown-8 is intrinsically linked to its distinct physicochemical characteristics. These properties dictate its solubility, reactivity, and, most importantly, its binding affinity and selectivity for various guest ions.

| Property | Value | Reference |

| CAS Number | 33089-37-1 | |

| Molecular Formula | C₁₆H₃₂O₈ | [1] |

| Molecular Weight | 352.42 g/mol | [1] |

| Appearance | White or colorless to yellow powder, lump, or clear liquid | |

| Melting Point | Varies; often used as a liquid or semi-solid at room temperature. The dibenzo- derivative (DB24C8) has a melting point of 103-105 °C. | [2] |

| Boiling Point | Data not readily available due to its high molecular weight and tendency to decompose at elevated temperatures. | |

| Solubility | Soluble in many organic solvents. Water solubility is limited but can be enhanced by complexation with cations. | [3] |

| Cavity Diameter | Approximately 4.5-5.0 Å | [4] |

The Heart of the Matter: Mechanism of Action and Host-Guest Chemistry

The defining feature of 24-crown-8 is its function as a host molecule in what is known as "host-guest chemistry". The central cavity of the crown ether provides a pre-organized, polar microenvironment that is highly attractive to positively charged ions (guests).

The binding is a result of electrostatic interactions between the lone pairs of the oxygen atoms and the positive charge of the cation. The size of the cation is a critical determinant of the stability of the resulting complex. 24-crown-8, with its large cavity, shows a pronounced affinity for larger alkali metal cations, most notably cesium (Cs⁺)[4]. This size-selectivity is a cornerstone of its practical applications.

Synthesis and Purification: An Improved Protocol

Historically, the synthesis of 24-crown-8 has been plagued by low yields and challenging purification methods. However, an improved method has been developed that significantly enhances the yield and simplifies the purification process through the formation of an acetonitrile complex.

Experimental Protocol: Improved Synthesis of 24-Crown-8

This protocol is based on the method described by Talanov and Bartsch.

Materials:

-

Tetraethylene glycol (TEG)

-

Tetraethylene glycol ditosylate (TEGDT)

-

Sodium hydride (NaH)

-

Dry Tetrahydrofuran (THF)

-

Acetonitrile

-

Water

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add a dispersion of sodium hydride in dry THF.

-

Addition of Reactants: A solution of tetraethylene glycol and tetraethylene glycol ditosylate in dry THF is added dropwise to the stirred suspension of sodium hydride at room temperature (22-24 °C) under a nitrogen atmosphere.

-

Reaction: The reaction mixture is stirred at room temperature for an extended period (typically 96 hours) to ensure complete cyclization and minimize elimination side reactions.

-

Quenching: The unreacted sodium hydride is carefully quenched by the slow, dropwise addition of water.

-

Workup: The THF is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with water to remove inorganic salts. The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated.

-

Purification via Acetonitrile Complexation: The crude product is dissolved in acetonitrile and cooled in a freezer. The solid acetonitrile complex of 24-crown-8 precipitates out of the solution.

-

Isolation: The precipitated complex is collected by filtration and washed with cold acetonitrile.

-

Decomposition of the Complex: The pure 24-crown-8 is obtained by warming the acetonitrile complex in vacuo (40-50 °C) to remove the acetonitrile.

Applications in Research and Drug Development

The unique ion-binding properties of 24-crown-8 have led to its use in a variety of scientific and industrial applications.

Selective Ion Separation and Extraction

One of the most significant applications of 24-crown-8 and its derivatives, such as dibenzo-24-crown-8 (DB24C8), is the selective extraction of cesium ions. This is particularly relevant in the context of nuclear waste remediation, where the removal of radioactive cesium isotopes is a critical challenge. The crown ether can be incorporated into polymer backbones or immobilized on solid supports to create materials for the efficient and selective capture of cesium from aqueous solutions[4][5].

Phase-Transfer Catalysis

24-crown-8 can function as a phase-transfer catalyst. In a biphasic system (e.g., an aqueous and an organic phase), the crown ether can encapsulate a cation from the aqueous phase, rendering it soluble in the organic phase. This allows reactions to occur between a water-soluble reactant and an organic-soluble reactant that would otherwise be immiscible. For example, dibenzo-24-crown-8 has been used as a phase-transfer catalyst in the synthesis of iron-platinum nanoparticles[6]. Crown ethers facilitate these reactions by transporting the cation of a salt into the organic phase, which in turn brings the anion into the organic phase where it can react[5][7].

Construction of Supramolecular Assemblies

The ability of 24-crown-8 to form stable complexes with specific guest molecules has been exploited in the field of supramolecular chemistry to construct intricate molecular architectures such as rotaxanes and pseudorotaxanes. In these structures, a linear "guest" molecule is threaded through the cavity of the "host" crown ether. These assemblies are of fundamental interest and have potential applications in the development of molecular machines and switches[8].

Analytical Characterization and Quality Control

Ensuring the purity and identity of 24-crown-8 is crucial for its effective application. A combination of analytical techniques is employed for its characterization.

Standard Quality Control Parameters:

-

Appearance: Visual inspection for color and physical state.

-

Identity: Confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

-

Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 24-crown-8. The proton NMR spectrum of the free crown ether typically shows a characteristic singlet for the ethylene oxide protons. Upon complexation with a cation, changes in the chemical shifts of these protons can be observed, providing evidence of the host-guest interaction. 133Cs NMR has also been used to study the complexation of cesium ions with 24-crown-8 and its derivatives[9].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of 24-crown-8 and to study its complexation with cations in the gas phase. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can be used to generate ions of the crown ether and its complexes for mass analysis. Cryogenic ion mobility-mass spectrometry has been employed to investigate the conformations of crown ether complexes[10][11].

Safety and Handling

While 24-crown-8 is a valuable research tool, it is important to handle it with appropriate safety precautions. It may cause skin and eye irritation. It is recommended to wear personal protective equipment, including gloves and safety glasses, when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound (24-crown-8) stands as a testament to the elegance and utility of supramolecular chemistry. Its ability to selectively recognize and bind cations has paved the way for significant advancements in ion separation technologies, catalysis, and the design of novel molecular systems. As research continues to push the boundaries of molecular engineering, the applications of 24-crown-8 and its derivatives are poised to expand, further solidifying its role as a cornerstone in modern chemistry.

References

-

Wen, M., Qi, H., Zhao, W., et al. (2008). Phase transfer catalysis: Synthesis of monodispersed FePt nanoparticles and its electrocatalytic activity. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 312(1), 73-78.

-

Ito, R., Ohshimo, K., & Misaizu, F. (2024). Intra-host π–π interactions in crown ether complexes revealed by cryogenic ion mobility-mass spectrometry. Physical Chemistry Chemical Physics, 26(16), 13585-13591.

-

Wang, D. M., Aso, Y., Ohara, H., & Tanaka, T. (2018). Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties. Polymers, 10(10), 1103.

-

Rounaghi, G. H., & Khazaee, S. (2010). 133Cs NMR Study of Cs+ Ion Complexes with Dibenzo-24-crown-8, Dicyclohexano-24-crown-8 and Dibenzo-30-crown-10 in Binary Acetonitrile-Nitromethane Mixtures. Bulletin of the Korean Chemical Society, 31(7), 1879-1884.

-

Ohshimo, K., Ito, R., & Misaizu, F. (2020). Conformation of K+(Crown Ether) Complexes Revealed by Ion Mobility-Mass Spectrometry and Ultraviolet Spectroscopy. The Journal of Physical Chemistry A, 124(50), 10452-10459.

-

ChemicalBook. (n.d.). Dibenzo-24-crown-8(14174-09-5) 13C NMR spectrum.

-

PubChem. (n.d.). Dibenzo-24-crown-8.

-

PubChem. (n.d.). 24-Crown-8.

-

Sigma-Aldrich. (n.d.). Dibenzo-24-crown-8.

-

ChemicalBook. (n.d.). Dibenzo-24-crown-8.

-

NIST. (n.d.). Dibenzo-24-crown-8.

- Talanov, V. S., & Bartsch, R. A. (1999). Improved Preparation of 24-Crown-8.

-

ATB. (n.d.). Dibenzo-24-crown-8-ether.

-

ResearchGate. (n.d.). Further Investigations of Crystal-to-Crystal Phase Transition of a[10]Pseudorotaxane Composed of Ferrocene-terminated Dialkylammonium and Dibenzo[12]crown-8-ether.

-

ResearchGate. (n.d.). Ion‐Pair Complexation with Dibenzo[13]Crown‐7 and Dibenzo[12]Crown‐8 bis‐Urea Receptors.

-

Stack Exchange. (2017). How do phase transfer catalysts bring anions to organic phase?

-

MDPI. (2020). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts.

-

Dietz, M. L., Horwitz, E. P., Chiarizia, R., & Talanov, V. S. (1997). Effect of crown ethers on the ion-exchange behavior of alkaline Earth metals. Toward improved ion-exchange methods for the separation and preconcentration of radium. Analytical chemistry, 69(15), 3028-3037.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dibenzo-24-crown-8 | 14174-09-5 [chemicalbook.com]

- 3. Effect of crown ethers on the ion-exchange behavior of alkaline Earth metals. Toward improved ion-exchange methods for the separation and preconcentration of radium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Intra-host π–π interactions in crown ether complexes revealed by cryogenic ion mobility-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00835A [pubs.rsc.org]

- 11. Conformation of K+(Crown Ether) Complexes Revealed by Ion Mobility-Mass Spectrometry and Ultraviolet Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurachem.org [eurachem.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 24-Crown-8: Properties, Applications, and Protocols for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 24-crown-8, a macrocyclic polyether with significant applications in chemistry, biology, and pharmacology. We will delve into its fundamental physicochemical properties, explore its synthesis and complexation behavior, and provide detailed protocols for its application in research and development. This document is intended to serve as a valuable resource for professionals seeking to leverage the unique characteristics of 24-crown-8 in their work.

Core Properties of 24-Crown-8

24-Crown-8, systematically named 1,4,7,10,13,16,19,22-octaoxacyclotetracosane, is a large crown ether distinguished by its 24-membered ring containing eight oxygen atoms.[1] This structure imparts a flexible conformation and a large internal cavity, making it an effective complexing agent for a variety of cations.

Physicochemical Data

A clear understanding of the fundamental properties of 24-crown-8 is essential for its effective application. The table below summarizes its key physicochemical data.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₂O₈ | PubChem[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 352.42 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |

| CAS Number | 33089-37-1 | PubChem[1] |

| Appearance | White or colorless to yellow powder, lump, or clear liquid | TCI Chemicals[3] |

| Purity | ≥92% to >95.0% (typical commercial grades) | Santa Cruz Biotechnology[2], TCI Chemicals[3] |

A derivative of significant interest is Dibenzo-24-crown-8 (DB24C8), which incorporates two benzene rings into the macrocyclic structure.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₂O₈ | ChemScene[4], NIST[5], Sigma-Aldrich |

| Molecular Weight | 448.51 g/mol | ChemScene[4], Sigma-Aldrich |

| CAS Number | 14174-09-5 | NIST[5] |

| Melting Point | 103-105 °C | Sigma-Aldrich |

Structural Representation

The structure of 24-crown-8 is fundamental to its function. The following diagram illustrates the arrangement of carbon, hydrogen, and oxygen atoms that form its characteristic crown-like ring.

Caption: Chemical structure of 24-crown-8.

Synthesis and Purification

The synthesis of crown ethers, including 24-crown-8 and its derivatives, is a well-established area of organic chemistry. These macrocycles are typically prepared via Williamson ether synthesis, a method that involves the reaction of a diol with a dihalide in the presence of a base.

General Synthesis Workflow

The following diagram outlines a generalized workflow for the synthesis of a crown ether like Dibenzo-24-crown-8.

Caption: Generalized synthesis workflow for Dibenzo-24-crown-8.

The choice of reactants and reaction conditions can be tailored to produce a variety of substituted and functionalized 24-crown-8 derivatives. For instance, the use of substituted catechols or dihaloalkanes allows for the introduction of specific functional groups, which can modulate the solubility, complexation properties, and biological activity of the final product.

Cation Complexation: The Heart of 24-Crown-8 Functionality

The defining characteristic of 24-crown-8 and its derivatives is their ability to form stable complexes with a wide range of cations. The size of the macrocyclic cavity and the arrangement of the oxygen atoms create a coordination environment that is highly selective for certain ions.

Mechanism of Complexation

The complexation of a cation by 24-crown-8 is a dynamic process driven by electrostatic interactions between the positively charged cation and the lone pairs of electrons on the oxygen atoms of the crown ether. The flexibility of the 24-crown-8 ring allows it to adopt a conformation that maximizes these interactions, effectively encapsulating the cation within its central cavity.

Caption: Complexation of a potassium ion (K+) by 24-crown-8.

Selectivity and Applications in Drug Development

The large cavity of 24-crown-8 makes it particularly well-suited for complexing large cations, such as potassium (K⁺), cesium (Cs⁺), and ammonium (NH₄⁺) ions.[6][7] This selectivity has significant implications for drug development, where the ability to modulate ion transport across cell membranes is a key therapeutic strategy.

Crown ethers, including 24-crown-8, have been explored for their potential as ionophores, molecules that can facilitate the transport of ions across lipid bilayers.[8] By encapsulating a target cation, the crown ether can shield its charge and allow it to partition into the hydrophobic interior of the cell membrane, thereby increasing its permeability. This property is being investigated for applications in areas such as:

-

Antimicrobial agents: Disrupting the ion balance of bacterial cells.

-

Cancer therapy: Modulating intracellular ion concentrations to induce apoptosis.

-

Neurological disorders: Regulating the activity of ion channels in the nervous system.

Furthermore, the unique structure of crown ethers has led to their use in the formulation of nano-drugs and as components of molecular machines and switches.[8][9]

Experimental Protocol: Synthesis of a Dibenzo-24-crown-8 Bearing Copolymer for Cesium Ion Recognition

This protocol details the synthesis of a copolymer incorporating Dibenzo-24-crown-8 (DB24C8) for the selective recognition of cesium ions, as adapted from the work of Yamashita et al. (2018).[6]

Materials

-

2-Carboxydibenzo-24-crown-8

-

N-Hydroxysuccinimide

-

Dicyclohexylcarbodiimide

-

N,N-Dimethylformamide (DMF)

-

N-Isopropylacrylamide (NIPAM)

-

Acrylamide derivative of DB24C8 (synthesized in the first step)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

1,4-Dioxane

Procedure

Step 1: Synthesis of the DB24C8-carrying Acrylamide Monomer

-

To a stirred solution of 2-carboxydibenzo-24-crown-8 (0.970 mmol) and N-hydroxysuccinimide (0.980 mmol) in 20 mL of DMF, add dicyclohexylcarbodiimide (1.27 mmol).[6]

-

Stir the reaction mixture at room temperature for 48 hours.[6]

-

Filter the solution by suction filtration to remove the white precipitate (dicyclohexylurea).[6]

-

Evaporate the filtrate in vacuo to obtain the activated ester of DB24C8.

-

React the activated ester with an appropriate amino-functionalized acrylamide to yield the DB24C8-carrying monomer.

Step 2: Radical Copolymerization

-

Dissolve the DB24C8-carrying acrylamide monomer and NIPAM in 1,4-dioxane.

-

Add AIBN as a radical initiator.

-

Degas the solution by bubbling with nitrogen for 30 minutes.

-

Heat the reaction mixture at a temperature appropriate for AIBN decomposition (typically 60-70 °C) for a specified period to allow for polymerization.

-

Precipitate the resulting copolymer by pouring the reaction mixture into a non-solvent, such as diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

Characterization

The synthesized copolymer can be characterized by various techniques, including:

-

¹H NMR Spectroscopy: To confirm the incorporation of both the DB24C8 and NIPAM monomers into the copolymer chain.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the copolymer.

-

Turbidity Measurements: To determine the cloud point of the copolymer in aqueous solution and investigate its response to the presence of cesium ions.[6]

Conclusion

24-Crown-8 and its derivatives are versatile and powerful tools for researchers, scientists, and drug development professionals. Their unique ability to selectively complex cations opens up a wide range of applications, from fundamental studies of ion transport to the development of novel therapeutic agents and advanced materials. A thorough understanding of their synthesis, properties, and experimental methodologies is crucial for unlocking their full potential.

References

-

Woźny, M., Trzybiński, D., Dąbrowa, K., Narodowiec, J., & Woźniak, K. (2022). Monosulfonated dibenzo-24-crown-8 and its properties. Organic & Biomolecular Chemistry, 20(27), 5308-5318. [Link]

-

Yamashita, K., Takemura, T., Takahashi, H., & Fukushima, Y. (2018). Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties. Polymers, 10(10), 1104. [Link]

-

National Center for Biotechnology Information. (n.d.). 24-Crown-8. In PubChem Compound Database. Retrieved January 21, 2026, from [Link]

-

Ito, R., Ohshimo, K., & Misaizu, F. (2024). Intra-host π–π interactions in crown ether complexes revealed by cryogenic ion mobility-mass spectrometry. Physical Chemistry Chemical Physics, 26(16), 11631-11638. [Link]

-

NIST. (n.d.). Dibenzo-24-crown-8. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Wéry, P., et al. (2015). Synthesis of triazolium-based mono- and tris-branched[10]rotaxanes using a molecular transporter of dibenzo-24-crown-8. Chemical Science, 6(10), 5559-5566. [Link]

-

Kühling, M., et al. (2024). Crown-Ether Coordination Compounds of Europium and 24-Crown-8. Inorganic Chemistry. [Link]

-

Kim, J. S., et al. (2004). Synthesis of diazahexathia-24-crown-8 derivatives and structures of Ag+ complexes. Dalton Transactions, (1), 113-118. [Link]

-

Pursiainen, J., et al. (2000). Complexation of Crown Ethers and Podands with Tropylium Cations: Determination of Stability Constants and Crystal Structure of the Dibenzo-24-Crown-8-Tropylium Cation Complex. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 37(1-4), 269-282. [Link]

-

Chehardoli, G., & Bahmani, A. (2019). The role of crown ethers in drug delivery. Supramolecular Chemistry, 31(4), 221-238. [Link]

-

Yamashita, K., Takemura, T., Takahashi, H., & Fukushima, Y. (2018). Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties. Polymers, 10(10), 1104. [Link]

-

ResearchGate. (n.d.). Structure of (a) dibenzo-24-crown-8 ether and (b) dibenzo-24-crown-8 complex with ammonium salt. Retrieved January 21, 2026, from [Link]

-

Tian, X., et al. (2023). Chemically controlled self-assembly Behaviors of Dibenzo-24-crown-8 Bearing Ammonium Salt Moiety. Research Square. [Link]

-

Takeda, Y. (1980). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Bulletin of the Chemical Society of Japan, 53(1), 72-76. [Link]

-

ResearchGate. (n.d.). Monosulfonated dibenzo-24-crown-8 and its properties. Retrieved January 21, 2026, from [Link]

Sources

- 1. 24-Crown-8 | C16H32O8 | CID 10893545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 24-Crown 8-Ether | 33089-37-1 | TCI AMERICA [tcichemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. Dibenzo-24-crown-8 [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Monosulfonated dibenzo-24-crown-8 and its properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 1,4,7,10,13,16,19,22-octaoxacyclotetracosane (24-Crown-8) in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 1,4,7,10,13,16,19,22-octaoxacyclotetracosane, commonly known as 24-crown-8. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical methodologies to offer a comprehensive understanding of how this unique macrocycle interacts with various organic media.

Introduction: The Unique Architecture of 24-Crown-8

This compound (24-crown-8) is a macrocyclic polyether consisting of a 24-membered ring with eight oxygen atoms. This structure, resembling a crown, is not merely a geometric curiosity but the foundation of its remarkable chemical properties. The exterior of the ring is lipophilic, composed of ethylene (-CH2CH2-) linkages, while the interior cavity is lined with the lone pairs of electrons from the eight oxygen atoms, creating a hydrophilic, electron-rich environment. This dual nature is the primary driver of its solubility and its celebrated ability to form stable complexes with specific cations. Understanding the solubility of 24-crown-8 is paramount for its application in organic synthesis, phase-transfer catalysis, and the formulation of novel drug delivery systems.

Core Principles of 24-Crown-8 Solubility

The dissolution of 24-crown-8 in an organic solvent is a nuanced process governed by the interplay of intermolecular forces, thermodynamics, and the potential for host-guest complexation. The overarching principle is that of "like dissolves like"; however, the flexible nature of the crown ether ring and its capacity for cation chelation add layers of complexity.

The solubility is dictated by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix), which must be negative for dissolution to be spontaneous.

-

Enthalpy of Mixing (ΔH_mix): This term reflects the energy changes associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For 24-crown-8, the relatively nonpolar exterior facilitates favorable van der Waals interactions with a range of organic solvents.

-

Entropy of Mixing (ΔS_mix): Dissolution generally leads to an increase in entropy as the ordered crystal lattice of the solid crown ether is disrupted, and the molecules become randomly dispersed in the solvent.

A key factor influencing the solubility of crown ethers is their ability to complex with cations. The encapsulation of a cation within the crown's cavity dramatically alters the overall polarity and solvation of the resulting complex, often significantly enhancing the solubility of the associated inorganic salt in organic media.

Quantitative Solubility of 24-Crown-8: A Data-Centric View

Precise, quantitative solubility data for 24-crown-8 across a wide spectrum of organic solvents is not abundantly available in publicly accessible literature. The most comprehensive studies on the solubility of a range of crown ethers, including larger macrocycles, were conducted by Domańska (1998). Researchers requiring exact solubility values are strongly encouraged to consult this primary source.

Based on the general behavior of large, flexible crown ethers and qualitative observations from related compounds like dibenzo-24-crown-8, the following table provides an estimated, qualitative overview of the solubility of 24-crown-8.

| Organic Solvent | Polarity Index | Expected Qualitative Solubility of 24-Crown-8 | Rationale |

| Non-Polar Solvents | |||

| n-Hexane | 0.1 | Low | Limited interaction with the polar ether linkages. |

| Toluene | 2.4 | Moderate | Aromatic ring can have some interaction with the crown ether. |

| Chloroform | 4.1 | High | Capable of hydrogen bonding with the ether oxygens. |

| Polar Aprotic Solvents | |||

| Acetone | 5.1 | High | Good dipole-dipole interactions. |

| Acetonitrile | 5.8 | High | Strong dipole-dipole interactions. |

| Tetrahydrofuran (THF) | 4.0 | High | Similar ether structure promotes miscibility. |

| Polar Protic Solvents | |||

| Methanol | 5.1 | High | Can act as a hydrogen bond donor to the ether oxygens. |

| Ethanol | 4.3 | High | Similar to methanol, with good hydrogen bonding potential. |

Note: This table is illustrative and based on general principles of solubility for similar crown ethers. For precise quantitative data, direct experimental determination or consultation of specialized literature is necessary.

Factors Influencing the Solubility of 24-Crown-8

The solubility of 24-crown-8 is not a static property but is influenced by several environmental and chemical factors.

The Nature of the Organic Solvent

The polarity of the solvent plays a critical role. While the lipophilic exterior of 24-crown-8 allows for solubility in less polar solvents, polar solvents can interact more strongly with the electron-rich interior through dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding. This often leads to higher solubility in polar organic solvents.

Temperature

For most solid solutes, solubility increases with temperature. The dissolution of 24-crown-8 is typically an endothermic process, meaning that energy is required to break the crystal lattice forces. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, resulting in higher solubility.

Cation Complexation: A Paradigm Shift in Solubility

The defining characteristic of crown ethers is their ability to selectively bind cations. The cavity of 24-crown-8 is well-suited to complex with larger alkali and alkaline earth metal cations. This complexation has a profound effect on solubility, not of the crown ether itself, but of the inorganic salt of the complexed cation.

The crown ether effectively wraps the cation, shielding its charge and presenting a lipophilic exterior to the solvent. This allows the entire complex, along with its counter-anion, to dissolve in nonpolar organic solvents where the salt would otherwise be insoluble. This phenomenon is the basis of phase-transfer catalysis.

Caption: Logical relationship of factors affecting the solubility of 24-crown-8 systems.

Experimental Determination of Solubility: A Validated Protocol

For research and development purposes, the precise determination of 24-crown-8 solubility in a specific solvent is often necessary. The isothermal shake-flask method is a reliable and widely accepted technique.

Principle

A supersaturated solution of 24-crown-8 in the chosen organic solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached, the concentration of the dissolved 24-crown-8 in the supernatant is determined analytically.

Materials and Equipment

-

This compound (24-crown-8), high purity

-

Organic solvent of interest, analytical grade

-

Scintillation vials or sealed flasks

-

Constant temperature water bath or incubator with shaking capabilities

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 24-crown-8 to a series of vials.

-

Pipette a known volume of the organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking water bath or incubator set to the desired constant temperature.

-

Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. The filtration step is crucial to remove any undissolved microcrystals.

-

-

Quantification:

-

Gravimetric Method (for less volatile solvents): Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature. Weigh the remaining solid 24-crown-8.

-

Spectroscopic/Chromatographic Method: Prepare a series of standard solutions of 24-crown-8 of known concentrations in the same solvent. Measure the absorbance (UV-Vis) or peak area (HPLC) of the standards to generate a calibration curve. Dilute the filtered sample aliquot to fall within the linear range of the calibration curve and determine its concentration.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction) based on the amount of dissolved 24-crown-8 and the volume of the solvent.

-

Caption: Experimental workflow for the determination of 24-crown-8 solubility.

Conclusion and Future Perspectives

The solubility of this compound is a cornerstone of its utility in diverse scientific fields. While a comprehensive, publicly available database of its solubility in all common organic solvents remains an area for further research, the principles governing its dissolution are well-understood. The interplay between the macrocycle's unique structure, the properties of the organic solvent, temperature, and the transformative effect of cation complexation provides a fascinating landscape for both fundamental and applied chemical sciences. As the demand for sophisticated molecular recognition systems and novel catalytic processes grows, a deeper, quantitative understanding of the solubility of 24-crown-8 and its derivatives will undoubtedly pave the way for new and innovative applications.

References

- Domańska, U. (1998). Measurement and correlation of the solubility of crown ethers in selected organic solvents. Polish Journal of Chemistry, 72(5), 925. (Note: This is the primary cited source for quantitative solubility data, though the full text is not widely available online).

An In-Depth Technical Guide to the Crystal Structure of 24-Crown-8 Complexes

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the synthesis, conformational dynamics, and crystal structures of 24-crown-8 (24C8) and its derivatives in complex with a variety of guest species. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational principles with advanced structural insights. We delve into the critical role of the crown ether's conformational flexibility, which allows it to adapt to guest ions of varying sizes and charges, leading to diverse and often unexpected coordination geometries. Through detailed analysis of crystallographic data, we examine the nuances of host-guest interactions, including ion-dipole forces and intra-host π–π stacking. This guide also presents a validated, step-by-step protocol for the synthesis and crystallization of a representative 24-crown-8 complex, providing a practical framework for experimental design.

The 24-Crown-8 Host: An Introduction

Crown ethers, first discovered by Charles J. Pedersen, are cyclic chemical compounds consisting of a ring containing several ether groups.[1] Their defining characteristic is the presence of a central cavity, lined with electron-rich oxygen atoms, which can selectively bind guest cations.[2] The nomenclature, such as 24-crown-8, indicates the total number of atoms in the macrocyclic ring (24) and the number of oxygen atoms (8).

The large and highly flexible nature of the 24-crown-8 macrocycle makes it a particularly interesting host molecule.[3] Unlike smaller, more rigid crown ethers like 18-crown-6 which show peak selectivity for ions that precisely fit their cavity (e.g., K⁺), 24-crown-8 can contort its structure to encapsulate a wider range of guests, including larger alkali metal ions like cesium (Cs⁺) and even form complexes with multiple or unconventional guests.[4] This flexibility, however, also presents a significant challenge in crystallization, as the molecule can adopt numerous low-energy conformations.[3][5]

The Essence of Complexation: Host-Guest Interactions

The formation of a stable 24-crown-8 complex is a sophisticated interplay of non-covalent forces. The primary driving force for cation binding is the electrostatic, or ion-dipole, interaction between the positively charged guest and the lone pairs of electrons on the oxygen atoms of the crown ether. The organic framework of the crown ether effectively shields the cation's charge, allowing the complex to dissolve in non-polar organic solvents, a property famously utilized in phase-transfer catalysis.[1]

For derivatives such as dibenzo-24-crown-8 (DB24C8), additional non-covalent interactions become critical in dictating the final three-dimensional structure. These include:

-

π-π Stacking: The two benzene rings can interact with each other, significantly stabilizing certain conformations.[6]

-

Hydrogen Bonding: With organic guests, such as primary alkylammonium ions, hydrogen bonds form between the ammonium group and the ether oxygens.[7]

-

Van der Waals Forces: These contribute to the overall stability and packing of the complex in the crystal lattice.

The diagram below illustrates the fundamental principle of a guest cation being encapsulated within the 24-crown-8 host cavity, stabilized by multiple ion-dipole interactions.

Caption: Host-guest complexation in 24-crown-8.

Conformational Plasticity: The Key to 24-Crown-8's Versatility

A defining feature of large-cavity crown ethers is their conformational flexibility. For dibenzo-24-crown-8 (DB24C8) complexes, cryogenic ion mobility-mass spectrometry (IM-MS) has been instrumental in identifying distinct conformational families in the gas phase, which provide insight into the structures observed in solid-state crystals.[8][9] Two predominant conformers are the "open" and "closed" forms.[9]

-

Open Conformer: The two benzene rings are situated far apart from each other. This conformation is often observed for smaller ions or in the absence of a guest.

-

Closed Conformer: The flexible polyether chain allows the two benzene rings to fold and stack on top of each other, stabilized by intra-host π–π interactions.[6] This "wraparound" structure is often induced by the complexation of a suitably sized cation like K⁺ or Cs⁺.[9]

The ability to interconvert between these forms is crucial for the ion selection process and the ultimate stability of the resulting complex. The choice of conformer is a delicate balance between the strength of the host-guest interactions and the intra-host π–π interactions.[6]

Caption: Conformational change in DB24C8 upon guest binding.

A Survey of Crystalline Architectures

The structural diversity of 24-crown-8 complexes is vast. The final crystal structure depends on the guest's size, charge, and the presence of counter-anions or solvent molecules, which can also be incorporated into the crystal lattice.

Alkali Metal Complexes

Alkali metals are classic guests for crown ethers. Due to its large cavity, 24C8 and its derivatives readily form complexes with K⁺, Rb⁺, and Cs⁺. Cryogenic IM-MS studies on DB24C8 complexes with Na⁺ and K⁺ have clearly distinguished between open and closed conformers, with the relative abundances agreeing with calculated Gibbs energies.[9] The larger K⁺ ion is particularly effective at inducing the "closed" wraparound structure.[9]

Lanthanide and Transition Metal Complexes

The interaction with more Lewis-acidic ions like lanthanides can lead to more complex and sometimes unexpected structures. For instance, reactions with europium(III) chloride and 24C8 have yielded a dinuclear complex where the crown ether itself was split.[3] In other cases, not all eight oxygen atoms of the crown ether coordinate with the metal center. In a complex with Eu(II), a dibenzo-24-crown-8 ligand coordinates via only six of its eight oxygen atoms, resulting in a hexagonal bipyramidal geometry.[3][5] Similarly, complexes with Sm(II) have been synthesized, forming 10-coordinate environments where solvent molecules complete the coordination sphere.[10]

| Guest Ion | Host | Stoichiometry | Coordination # | Key Structural Feature(s) | Reference |

| K⁺ | DB24C8 | 1:1 | ~8 | Coexistence of "open" and "closed" conformers. | [8][9] |

| Cs⁺ | DB24C8 | 1:1 | ~8 | Favors "closed" conformer; used for Cs⁺ extraction. | [4][6] |

| Eu²⁺ | Dibenzo-24C8 | 1:1 | 8 (6 from host) | Hexagonal bipyramidal geometry; 2 oxygens uncoordinated. | [3][5] |

| Eu³⁺ | 24C8 | 2:1 | - | Dinuclear complex formed via splitting of the crown ether. | [3][5] |

| Sm²⁺ | Dibenzo-24C8 | 1:1 | 10 | Dodecahedral geometry with coordinated solvent molecules. | [10] |

Table 1: Summary of selected crystal structure data for 24-crown-8 complexes.

Experimental Workflow: From Synthesis to Structure

The determination of a 24-crown-8 complex's crystal structure is a multi-step process that demands careful experimental design and execution. The primary challenge often lies in obtaining single crystals of sufficient quality for X-ray diffraction, owing to the host's flexibility.

Causality in Experimental Design:

-

Solvent Choice: The choice of solvent is critical. Low-polarity solvents are often used to promote ion-pairing and complexation. For particularly challenging crystallizations, ionic liquids have been successfully employed as reaction media.[3]

-

Anhydrous Conditions: For complexes involving air- or moisture-sensitive ions, such as Sm(II), all manipulations must be performed under strictly anhydrous and oxygen-free conditions to prevent oxidation and decomposition.[10]

-

Crystallization Method: Slow evaporation is a common technique. However, for highly flexible systems, vapor diffusion (e.g., diffusing an anti-solvent like hexane into a solution of the complex in dichloromethane) or slow cooling can yield higher quality crystals by allowing the molecules more time to arrange into a well-ordered lattice.

The following diagram outlines the typical workflow for determining the crystal structure of a 24-crown-8 complex.

Caption: Experimental workflow for crystal structure determination.

Validated Experimental Protocol: Synthesis of [K(DB24C8)]SCN

This protocol describes a reliable method for the synthesis and crystallization of the dibenzo-24-crown-8 complex with potassium thiocyanate.

Materials:

-

Dibenzo-24-crown-8 (DB24C8)

-

Potassium Thiocyanate (KSCN), dried under vacuum at 100°C for 4 hours.

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Hexane, HPLC grade

Procedure:

-

Complex Formation: a. In a 50 mL round-bottom flask, dissolve 100 mg of DB24C8 in 10 mL of DCM. Stir until fully dissolved. b. In a separate vial, dissolve a 1.1 molar equivalent of KSCN in a minimal amount of warm methanol (~2-3 mL). Rationale: Using a slight excess of the salt ensures complete complexation of the crown ether. Methanol is used to dissolve the inorganic salt before introducing it to the less polar organic phase. c. Add the KSCN solution dropwise to the stirring DB24C8 solution. d. Stir the resulting mixture at room temperature for 1 hour. The solution should remain clear.

-

Crystallization (Vapor Diffusion): a. Transfer the solution from step 1d into a 20 mL glass vial. b. Place this vial, uncapped, inside a larger, sealable glass jar (e.g., a 250 mL beaker sealed with parafilm). c. Add ~20 mL of hexane to the bottom of the larger jar, ensuring the level is below the top of the inner vial. Rationale: Hexane is an "anti-solvent" for the complex. Its vapor will slowly diffuse into the DCM/MeOH solution, gradually decreasing the solubility of the complex and promoting the growth of well-ordered crystals rather than rapid precipitation. d. Seal the outer jar and leave it undisturbed in a vibration-free location for 2-7 days.

-

Crystal Harvesting and Analysis: a. Monitor the vial for the formation of colorless, prismatic crystals. b. Once suitable crystals have formed, carefully decant the mother liquor. c. Gently wash the crystals with a small amount of cold hexane to remove any residual soluble impurities. d. Isolate a single, well-formed crystal under a microscope for single-crystal X-ray diffraction analysis.

-

Self-Validation: a. The identity and purity of the bulk crystalline material can be confirmed using techniques such as melting point determination, FT-IR spectroscopy (observing shifts in the C-O-C stretching frequencies upon complexation), and Nuclear Magnetic Resonance (NMR) if desired. b. The final validation is the successful solution and refinement of the crystal structure from the X-ray diffraction data, which confirms the 1:1 stoichiometry and the coordination of the K⁺ ion by the DB24C8 host.

Conclusion

The crystal structures of 24-crown-8 complexes reveal a fascinating world of molecular recognition governed by conformational flexibility. The ability of the 24C8 macrocycle to wrap around guest ions, stabilized by a network of ion-dipole and other non-covalent interactions, makes it a versatile building block in supramolecular chemistry. While its flexibility presents challenges for crystallization, it also enables the formation of unique coordination geometries that are inaccessible to smaller, more rigid hosts. Understanding these detailed crystal structures is paramount for the rational design of new ionophores, sensors, and advanced materials for applications ranging from selective ion extraction to the development of novel therapeutic agents.

References

-

MDPI. (2018). Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties. [Link]

-

Royal Society of Chemistry. (2024). Intra-host π–π interactions in crown ether complexes revealed by cryogenic ion mobility-mass spectrometry. [Link]

-

National Center for Biotechnology Information. (n.d.). Crown-Ether Coordination Compounds of Europium and 24-Crown-8. [Link]

-

IIP Series. (n.d.). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. [Link]

-

ACS Publications. (n.d.). Photoresponsive Host–Guest Functional Systems | Chemical Reviews. [Link]

-

PubMed. (2020). Conformation of K+(Crown Ether) Complexes Revealed by Ion Mobility-Mass Spectrometry and Ultraviolet Spectroscopy. [Link]

-

ACS Publications. (2023). Conformation of Gas-Phase Crown Ether Complexes with Alkaline-Earth and Transition Metal Ions Studied by Cryogenic Ion Mobility–Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). Structure of dibenzo-24-crown-8-ether. [Link]

-

ACS Publications. (2023). Conformation of Gas-Phase Crown Ether Complexes with Alkaline-Earth and Transition Metal Ions Studied by Cryogenic Ion Mobility–Mass Spectrometry. [Link]

-

ACS Publications. (2021). Conformer Separation of Dibenzo-Crown-Ether Complexes with Na+ and K+ Ions Studied by Cryogenic Ion Mobility-Mass Spectrometry. [Link]

-

JETIR. (n.d.). CROWN ETHERS: SYNTHESIS & APPLICATIONS. [Link]

-

National Center for Biotechnology Information. (n.d.). Direct synthetic routes to functionalised crown ethers. [Link]

-

ACS Publications. (2025). Coordination Chemistry and Photoluminescence of Sm(II) Dibenzo-24-crown-8 Complexes. [Link]

-

National Institutes of Health. (n.d.). Delineating Host–Guest–Solvent Interactions in Solution from Gas-Phase Host–Guest Configurations: Thermodynamic Reversal and Structural Correlation of 24-Crown-8/H+/Diaminopropanol Non-Covalent Complexes in Aqueous Solution vs. in the Gas Phase. [Link]

-

ACS Publications. (2024). Crown-Ether Coordination Compounds of Europium and 24-Crown-8. [Link]

-

ResearchGate. (n.d.). Structure of (a) dibenzo-24-crown-8 ether and (b) dibenzo-24-crown-8 complex with ammonium salt. [Link]

-

ACS Publications. (2024). Thermodynamic Reversal and Structural Correlation of 24-Crown-8/Protonated Tryptophan and 24-Crown 8/Protonated Serine Noncovalent Complexes in the Gas Phase vs in Solution: Quantum Chemical Analysis. [Link]

-

SID. (n.d.). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. [Link]

-

SID. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. Crown-Ether Coordination Compounds of Europium and 24-Crown-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Intra-host π–π interactions in crown ether complexes revealed by cryogenic ion mobility-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00835A [pubs.rsc.org]